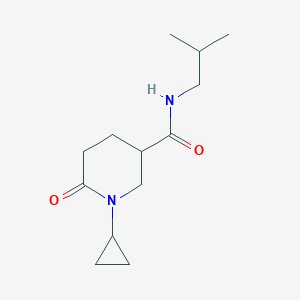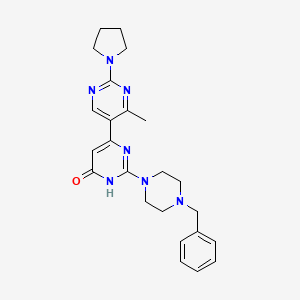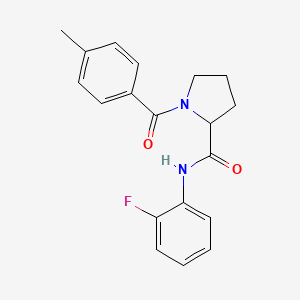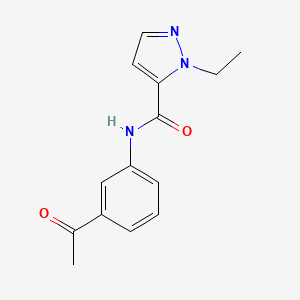
1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism.
作用机制
1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are essential for the production of ATP, which is required for cancer cell metabolism. By inhibiting these enzymes, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide disrupts the TCA cycle, leading to a decrease in ATP production and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. It induces oxidative stress, leading to the production of reactive oxygen species (ROS), which can cause DNA damage and induce apoptosis. 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide also inhibits the production of NADH, which is required for energy metabolism, leading to a decrease in ATP production. Furthermore, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is its specificity for cancer cells. It targets the TCA cycle, which is upregulated in cancer cells, while sparing normal cells. This makes it a promising drug candidate for cancer treatment. However, one of the limitations of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, more studies are needed to determine the optimal dosing and administration of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide.
未来方向
There are several future directions for the research and development of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide. One direction is to investigate the potential of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide in combination with other anticancer drugs. It has been shown to have synergistic effects with other drugs, such as gemcitabine and cisplatin. Another direction is to explore the use of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide in other types of cancer, such as breast and prostate cancer. Additionally, more studies are needed to determine the optimal dosing and administration of 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide, as well as its potential side effects.
Conclusion
In conclusion, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is a novel anticancer drug that targets the TCA cycle, leading to the disruption of energy metabolism and induction of apoptosis in cancer cells. It has shown promising results in preclinical studies and has several advantages, such as its specificity for cancer cells. However, more studies are needed to determine its optimal dosing and administration, as well as its potential side effects. 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has several future directions for research and development, including its potential use in combination with other anticancer drugs and in other types of cancer.
合成方法
1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with isobutylamine to form an intermediate. This intermediate is then reacted with cyclopropylamine to form the final product, 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting the TCA cycle, leading to the disruption of energy metabolism. 1-cyclopropyl-N-isobutyl-6-oxo-3-piperidinecarboxamide has been tested in various cancer cell lines, including pancreatic, lung, and ovarian cancer, and has shown promising results in preclinical studies.
属性
IUPAC Name |
1-cyclopropyl-N-(2-methylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)7-14-13(17)10-3-6-12(16)15(8-10)11-4-5-11/h9-11H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTCHMMLOPZEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6049016.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6049021.png)




![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6049061.png)



![3-{[cyclohexyl(methyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6049099.png)
![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)
![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)
